molecular formula C21H12N2O5 B3049162 Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- CAS No. 19591-14-1

Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-

Cat. No. B3049162
CAS RN: 19591-14-1
M. Wt: 372.3 g/mol
InChI Key: WGHNATLBRRKWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-, is a chemical compound with the molecular formula C20H12N2O6. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- has been widely used in scientific research due to its unique properties, such as its ability to bind to specific receptors in the human body.

Mechanism of Action

The mechanism of action of Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in inflammation and cancer. It has also been shown to bind to specific receptors in the human body, leading to downstream signaling pathways that regulate various biological processes.
Biochemical and Physiological Effects:
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial properties against certain strains of bacteria. In addition, it has been used as a fluorescent probe in biological imaging studies due to its ability to bind to specific receptors in the human body.

Advantages and Limitations for Lab Experiments

One advantage of using Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- in lab experiments is its ability to bind to specific receptors in the human body, making it a useful tool in drug discovery research. It also exhibits anti-inflammatory, anti-cancer, and antibacterial properties, making it a versatile compound for various scientific applications. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain research areas.

Future Directions

There are several future directions for research involving Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-. One potential direction is to further investigate its mechanism of action and identify specific targets that it interacts with in the human body. This could lead to the development of new drugs that target these pathways. Another direction is to explore its potential use as a fluorescent probe in biological imaging studies. Additionally, more research could be done to investigate its antibacterial properties and potential use as an antibiotic.

Scientific Research Applications

Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- has been used in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a fluorescent probe in biological imaging studies. Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- has been shown to bind to specific receptors in the human body, making it a useful tool in drug discovery research.

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O5/c24-19-14-4-1-2-5-15(14)20(25)18-16(19)6-3-7-17(18)22-21(26)12-8-10-13(11-9-12)23(27)28/h1-11H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHNATLBRRKWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395009
Record name F0015-0191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19591-14-1
Record name F0015-0191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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